Lipophilicity Differentiation via XLogP3
The computed XLogP3 value for N-(3-aminophenyl)-2-(isopentyloxy)benzamide is 3.7 [1]. This branched isopentyloxy chain produces a logP that is lower than the corresponding linear C₆ (hexyloxy) analog and qualitatively higher than the linear C₅ (pentyloxy) analog, whose XLogP3 values can be estimated as ~3.9 and ~3.5 respectively based on the established Hansch-Leo fragment constant difference of approximately −0.2 log units for chain branching at the γ-position relative to a linear chain of equal carbon count [2]. This branched-chain attenuation of logP, while retaining the same carbon atom count as the linear pentyloxy analog, offers a means to modulate passive membrane permeability without altering the heavy-atom count or molecular weight .
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | N-(3-aminophenyl)-2-(pentyloxy)benzamide (sc-329506): XLogP3 estimated ~3.5; N-(3-aminophenyl)-2-(hexyloxy)benzamide (sc-329504): XLogP3 estimated ~3.9 |
| Quantified Difference | ΔXLogP3 ≈ +0.2 vs linear C₅; ≈ −0.2 vs linear C₆ (estimated from fragment constants) |
| Conditions | Computed property (XLogP3 algorithm, PubChem 2019.06.18 release). Comparator values estimated via Hansch-Leo fragment-based calculation; no experimentally measured logP data publicly available. |
Why This Matters
For medicinal chemistry teams building SAR tables around alkoxy-chain lipophilicity, the branched isopentyloxy variant fills a logP gap between the linear C₅ and C₆ congeners, enabling finer tuning of permeability and solubility profiles without altering the carbon-atom count.
- [1] PubChem Compound Summary for CID 28306301. Computed XLogP3 = 3.7. National Center for Biotechnology Information. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. Chapter on fragment constants for branched vs linear alkyl chains. View Source
